N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methylamine
Description
N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methylamine is an organic compound with the molecular formula C16H19NO. It is characterized by a benzyloxy group attached to a phenyl ring, which is further connected to an ethyl chain and a methylamine group. This compound is used primarily in research settings and has applications in various scientific fields.
Properties
IUPAC Name |
N-methyl-1-(3-phenylmethoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-13(17-2)15-9-6-10-16(11-15)18-12-14-7-4-3-5-8-14/h3-11,13,17H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEMNSXFQMKPAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655807 | |
| Record name | 1-[3-(Benzyloxy)phenyl]-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123926-66-9 | |
| Record name | 1-[3-(Benzyloxy)phenyl]-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methylamine typically involves the reaction of 3’-benzyloxyacetophenone with methylamine under reductive amination conditions. The process can be summarized as follows:
Starting Material: 3’-benzyloxyacetophenone.
Reagent: Methylamine.
Catalyst: Reducing agent such as sodium cyanoborohydride.
Solvent: Methanol or ethanol.
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction can lead to the formation of secondary amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methylamine N-oxide.
Reduction: N-[1-(3’-Benzyloxyphenyl)ethyl]amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3’-Benzyloxyphenyl)ethyl]-N,N-dimethylamine: Similar structure but with an additional methyl group on the nitrogen atom.
N-[1-(3’-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine: A deuterated analog used in research for tracing and mechanistic studies.
N-[1-(3’-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate:
Uniqueness
N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy group enhances its reactivity and potential interactions with biological targets, making it a valuable compound in various research fields.
Biological Activity
N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methylamine, a compound with the chemical formula CHNO and a molecular weight of 241.33 g/mol, has garnered interest in various fields including medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3'-benzyloxyacetophenone with methylamine under reductive amination conditions. The general procedure includes:
- Starting Material : 3'-benzyloxyacetophenone
- Reagent : Methylamine
- Catalyst : Reducing agent (e.g., sodium cyanoborohydride)
- Solvent : Methanol or ethanol
- Reaction Conditions : Room temperature or slightly elevated temperatures
This synthetic route allows for the production of the compound in moderate to high yields, making it suitable for further biological evaluations.
Biological Activity
This compound exhibits several biological activities that have been explored in various studies:
1. Receptor Interaction
The compound has been investigated for its interactions with specific receptors, notably those involved in neurotransmission and inflammatory responses. The presence of the benzyloxy group is believed to enhance binding affinity to these targets, potentially affecting neurotransmitter release and inflammatory pathways .
2. Anti-inflammatory Effects
Research indicates that this compound may have anti-inflammatory properties. In vitro studies have shown that it can suppress the production of pro-inflammatory cytokines such as TNF-α in human whole blood cultures, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
3. Cytotoxicity and Antiproliferative Activity
Further studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in B-cell models more effectively than in T-cell populations, indicating a selective action that could be harnessed for therapeutic purposes .
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Receptor Modulation : The compound's interaction with specific receptors can lead to downstream signaling changes that modulate cellular responses.
- Caspase Activation : In certain contexts, it may induce apoptosis through caspase activation pathways, as evidenced by increased expression levels of apoptotic markers in treated cells .
Case Studies and Research Findings
Numerous studies have documented the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant reduction in TNF-α levels in human blood cultures. |
| Study B | Showed selective cytotoxicity towards B-cell lines with minimal effects on T-cells. |
| Study C | Investigated receptor binding affinities, highlighting enhanced interactions due to the benzyloxy group. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
